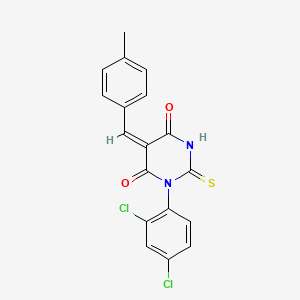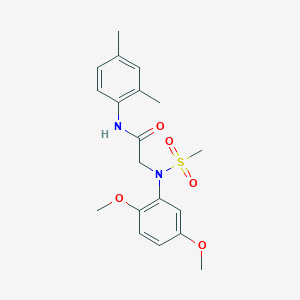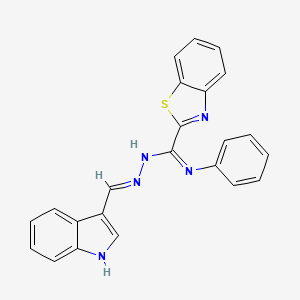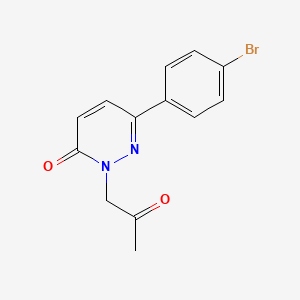
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its ability to inhibit certain enzymes and receptors, which may have implications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide involves inhibition of the enzyme PDE4. PDE4 is involved in the breakdown of cyclic AMP (cAMP), a signaling molecule that is important in the regulation of inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which may have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide are still being studied. However, it has been shown to have anti-inflammatory effects in animal models of asthma and COPD. It has also been studied for its potential to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide in lab experiments include its specificity for PDE4, which may allow for more targeted inhibition of inflammation. However, the limitations include its synthetic nature, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research involving 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide. One direction is to study its potential in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Another direction is to study its potential in combination with other anti-inflammatory agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide involves several steps. The starting material is 2-amino-8-methylquinoline-4-carboxylic acid, which is then reacted with 2-bromo-thiophene-3-carboxylic acid to form an intermediate. This intermediate is then reacted with 2,6-dimethylphenyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide in scientific research are numerous. This compound has been studied for its ability to inhibit the enzyme PDE4, which is involved in the regulation of inflammation. Inhibition of PDE4 may have implications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c1-13-6-4-7-14(2)21(13)26-23(27)18-12-19(20-8-5-9-28-20)25-22-15(3)10-16(24)11-17(18)22/h4-12H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCIAGDMDKWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)


![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6046956.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)

![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)